molecular formula C9H10OS B6315923 4-Methyl-2-(methylthio)benzaldehyde, 95% CAS No. 24852-59-3

4-Methyl-2-(methylthio)benzaldehyde, 95%

Cat. No.: B6315923
CAS No.: 24852-59-3
M. Wt: 166.24 g/mol
InChI Key: HLBHBLDEDFOKII-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylthio)benzaldehyde, 95% is a chemical compound with the empirical formula C8H8OS . It has a molecular weight of 152.21 g/mol . This compound has been increasing in popularity in recent years due to its unique properties and potential implications in various fields of research and industry.


Molecular Structure Analysis

The linear formula of 4-Methyl-2-(methylthio)benzaldehyde is CH3SC6H4CHO . The structure includes a benzene ring with a methylthio (CH3S-) group and a formyl (-CHO) group attached to it .


Physical and Chemical Properties Analysis

4-Methyl-2-(methylthio)benzaldehyde is a liquid at room temperature . It has a refractive index of n20/D 1.646 (lit.) . The boiling point is 86-90 °C/1 mmHg (lit.) . The density is 1.144 g/mL at 25 °C (lit.) .

Safety and Hazards

The safety data sheet indicates that 4-Methyl-2-(methylthio)benzaldehyde is a combustible liquid . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Properties

IUPAC Name

4-methyl-2-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-7-3-4-8(6-10)9(5-7)11-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBHBLDEDFOKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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